molecular formula C19H16N2O2 B12995094 2-[1-(4-Methoxy-phenyl)-3-oxo-3-phenyl-propyl]-malononitrile

2-[1-(4-Methoxy-phenyl)-3-oxo-3-phenyl-propyl]-malononitrile

Cat. No.: B12995094
M. Wt: 304.3 g/mol
InChI Key: TYWNNIRHNWPUST-UHFFFAOYSA-N
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Description

2-(1-(4-Methoxyphenyl)-3-oxo-3-phenylpropyl)malononitrile is an organic compound with a complex structure that includes a methoxyphenyl group, a phenyl group, and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(4-Methoxyphenyl)-3-oxo-3-phenylpropyl)malononitrile typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with malononitrile under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group can yield corresponding alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(1-(4-Methoxyphenyl)-3-oxo-3-phenylpropyl)malononitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(1-(4-Methoxyphenyl)-3-oxo-3-phenylpropyl)malononitrile involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

  • 2-(1-(4-Hydroxyphenyl)-3-oxo-3-phenylpropyl)malononitrile
  • 2-(1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl)malononitrile
  • 2-(1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl)malononitrile

Comparison:

  • Uniqueness: The presence of the methoxy group in 2-(1-(4-Methoxyphenyl)-3-oxo-3-phenylpropyl)malononitrile imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
  • Reactivity: The methoxy group can participate in various chemical reactions, such as oxidation and substitution, which may not be as readily accessible in similar compounds with different substituents.
  • Applications: The specific functional groups present in this compound make it particularly suitable for certain applications, such as in medicinal chemistry for drug design and in materials science for the development of advanced materials.

This detailed article provides a comprehensive overview of 2-(1-(4-Methoxyphenyl)-3-oxo-3-phenylpropyl)malononitrile, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-23-17-9-7-14(8-10-17)18(16(12-20)13-21)11-19(22)15-5-3-2-4-6-15/h2-10,16,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWNNIRHNWPUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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